molecular formula C28H18Cl2N2O3S B15008575 (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B15008575
M. Wt: 533.4 g/mol
InChI Key: QXXNTXCFVXUYOD-CJLVFECKSA-N
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Description

(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives, 2-methoxynaphthalene, and phenyl-substituted diazinane precursors. The key steps may involve:

    Condensation Reactions: Combining the naphthalene and phenyl groups with the diazinane core.

    Cyclization: Forming the diazinane ring structure.

    Functional Group Modifications: Introducing the sulfanylidene and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of diazinane compounds are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-thioxo-1,3-diazinane-4,6-dione
  • (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H18Cl2N2O3S

Molecular Weight

533.4 g/mol

IUPAC Name

(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C28H18Cl2N2O3S/c1-35-25-14-11-17-7-5-6-10-20(17)21(25)16-22-26(33)31(18-8-3-2-4-9-18)28(36)32(27(22)34)19-12-13-23(29)24(30)15-19/h2-16H,1H3/b22-16+

InChI Key

QXXNTXCFVXUYOD-CJLVFECKSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Origin of Product

United States

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